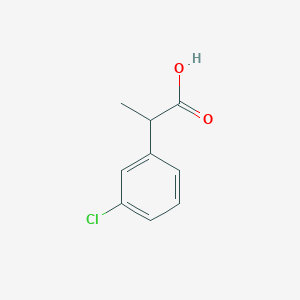

2-(3-氯苯基)丙酸

描述

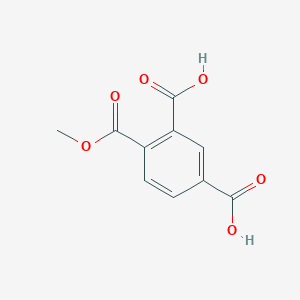

Synthesis Analysis 2-(3-Chlorophenyl)propanoic acid and its derivatives are synthesized through various chemical reactions, aiming to improve chemical stability, liposolubility, or to investigate the influence of chlorine substituents on chiral separation and chemical reactivity. For example, the synthesis of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid as a derivative aims to enhance its chemical properties (Chen et al., 2016). Additionally, the study of chlorine substituents' influence on the chiral separation of α-(chlorophenyl)propanoic acids highlights the impact of molecular modifications on enantioseparation (Jin et al., 2019).

Molecular Structure Analysis Crystal structure and molecular interactions of derivatives like 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid have been characterized using X-ray single crystal diffraction analysis, revealing insights into stereochemistry (Chen et al., 2016).

Chemical Reactions and Properties Research on 3-(triphenylgermyl)propanoic acid and its reactions with bromine and other compounds provides insight into the chemical reactivity and unusual properties of the β-carboxylic functional group (Zheng, Ye, & Ji, 1994).

Physical Properties Analysis The chiral separation of isomeric α-(chlorophenyl)propanoic acids reveals the impact of molecular structure on physical properties and the role of chlorine substituents in chiral recognition and separation efficiency (Jin et al., 2019).

Chemical Properties Analysis The study of the synthesis and reactivity of compounds like 3-(triphenylgermyl)propanoic acid provides valuable information on the chemical properties and potential applications of 2-(3-chlorophenyl)propanoic acid derivatives (Zheng, Ye, & Ji, 1994).

科学研究应用

Enantioseparation and Inclusion Interactions: 金等人(2019年)的研究调查了使用逆流色谱法对2-(3-氯苯基)丙酸进行手性分离。该研究突出了氯取代基对手性分离的影响以及与羟丙基-β-环糊精(HP-β-CD)形成包合物的影响 (杨金等,2019)。

Synthesis and Crystal Structure Analysis: 陈等人(2016年)合成了2-乙酰氧基-3-(3,4-二乙酰氧基苯基)丙酸,这是2-(3-氯苯基)丙酸的衍生物,以提高其化学稳定性和脂溶性。使用X射线单晶衍射分析确定了晶体结构和立体化学 (Lei Chen et al., 2016)。

Reactivity with Other Compounds: 强等人(2010年)研究了3-(三氯基锗基)丙酸和3-(三苯基锗基)丙酸的反应性,重点关注它们与苯基溴化镁反应时的异常性质 (Z. Qiang et al., 2010)。

Chemoenzymic Synthesis with Acaricidal Activity: 博塞蒂等人(1994年)合成了对二斑叶螨具有高卵杀活性的化合物的对映体,从酶制备的光学纯2-(3-氯苯基)丙酸开始 (A. Bosetti et al., 1994)。

Determination of Absolute Configuration Using VCD Studies: 何和波拉瓦拉普(2005年)使用手性HPLC柱分离了2-(3-氯苯氧基)丙酸的对映体,并使用振动圆二色性(VCD)研究确定了绝对构型 (Jiangtao He & P. Polavarapu, 2005)。

Stability Indicating RP-HPLC Method for Analysis: 马斯拉斯卡等人(2022年)开发了一种稳定指示的RP-HPLC方法,用于分析2-(5-(4-氯苯基)-3-(乙氧羰基)-2-甲基-1H-吡咯-1-基)丙酸及其杂质在不同pH条件下的情况 (V. Maslarska et al., 2022)。

Synthesis and Evaluation as cPLA2α Inhibitors: Tomoo等人(2014年)设计并合成了3-(1-芳基-1H-吲哚-5-基)丙酸作为新的基于吲哚的细胞质磷脂酶A2α抑制剂,研究了结构活性关系 (T. Tomoo et al., 2014)。

作用机制

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been found to inhibit certain enzymes, thereby altering the normal functioning of cells .

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to influence a variety of biochemical pathways, leading to diverse biological activities . These activities range from antiviral to anticancer effects, suggesting that these compounds may interact with multiple biochemical pathways.

Result of Action

It’s worth noting that similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

属性

IUPAC Name |

2-(3-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUBJDXEYFCYCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90518482 | |

| Record name | 2-(3-Chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14161-84-3 | |

| Record name | 2-(3-Chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-chlorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B88609.png)

![Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane](/img/structure/B88611.png)